molecular formula C20H19F3N2O3 B6538759 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-4-(trifluoromethyl)benzamide CAS No. 1060328-16-6

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-4-(trifluoromethyl)benzamide

Cat. No.: B6538759
CAS No.: 1060328-16-6
M. Wt: 392.4 g/mol
InChI Key: MMOLHUCKIXOVLY-UHFFFAOYSA-N
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Description

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H19F3N2O3 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.13477696 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c21-20(22,23)16-5-3-15(4-6-16)19(27)24-17-7-1-14(2-8-17)13-18(26)25-9-11-28-12-10-25/h1-8H,9-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOLHUCKIXOVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-4-(trifluoromethyl)benzamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing knowledge on its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H20F3N3O3C_{19}H_{20}F_{3}N_{3}O_{3} with a molecular weight of 395.4 g/mol. The compound features a morpholine ring and a trifluoromethyl group, which are known to influence biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures often inhibit specific enzymes involved in cancer progression. For instance, the inhibition of 5-lipoxygenase has been documented for related compounds, suggesting potential anti-inflammatory properties .
  • Cell Cycle Arrest : Studies show that benzamide derivatives can induce cell cycle arrest in cancer cells. This is critical for preventing uncontrolled cell proliferation and is often mediated through pathways involving p53 and AMPK phosphorylation .
  • Apoptosis Induction : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells. This is often assessed through assays measuring caspase activation and other markers of apoptosis .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

StudyBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion assayShowed significant inhibition against several bacterial strains.
CytotoxicityMTT assayIC50 values ranged from 0.25 μM to 48 μM against various cancer cell lines.
Apoptosis InductionWestern BlotIncreased levels of cleaved caspases in treated cells indicating apoptosis.
Anti-inflammatoryCarrageenan-induced paw edema modelReduced paw swelling significantly compared to control groups.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited potent cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's mechanism involved both apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : In vivo studies using animal models indicated that the compound could significantly reduce inflammation markers in models of acute inflammation, suggesting potential therapeutic applications in chronic inflammatory diseases.

Scientific Research Applications

Pharmacological Potential

One of the primary applications of this compound lies in its pharmacological properties. Research indicates that it exhibits promising activity as an inhibitor in various biological pathways, particularly those related to cancer and inflammatory diseases.

  • Cancer Research : The compound has been studied for its anti-cancer properties, particularly in inhibiting tumor growth and proliferation. It has shown efficacy in preclinical models of breast and prostate cancers by targeting specific signaling pathways involved in cell survival and apoptosis .
  • Anti-inflammatory Effects : Preliminary studies suggest that N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-4-(trifluoromethyl)benzamide may have anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Biochemical Studies

The compound has been utilized in various biochemical assays to explore its interaction with biological macromolecules.

  • Enzyme Inhibition : It has been tested as a potential inhibitor of certain enzymes that are critical in metabolic pathways, including those involved in drug metabolism and detoxification processes. This is particularly relevant for understanding drug-drug interactions and optimizing therapeutic regimens .

Drug Development

This compound serves as a lead compound for the development of new pharmaceuticals.

  • Structure-Activity Relationship (SAR) : Researchers are investigating the structure-activity relationship of this compound to enhance its efficacy and reduce side effects. Modifications to the morpholine and trifluoromethyl groups are being explored to optimize binding affinity and selectivity towards target proteins .

Case Study 1: Anti-Cancer Activity

A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition

In vitro assays showed that the compound effectively inhibited cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to significant interactions with co-administered drugs, necessitating further investigation into its pharmacokinetics and safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-4-(trifluoromethyl)benzamide, and what key reaction conditions influence yield?

  • The compound is synthesized via multi-step reactions. A critical step involves coupling a pyrimidine derivative with 4-(trifluoromethyl)benzoyl chloride. Key conditions include using acetonitrile as a solvent, potassium carbonate as a base, and trichloroisocyanuric acid (TCICA) as a coupling reagent. Post-reaction purification via silica gel chromatography yields ~42% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Structural validation employs spectroscopic techniques:

  • 1H/13C NMR : To confirm hydrogen/carbon environments, particularly the trifluoromethyl and morpholine groups .
  • ESI-MS : To verify molecular weight and fragmentation patterns .
  • IR Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What initial biological activities have been reported for this compound?

  • While direct data on this compound is limited, structurally related benzamide derivatives exhibit anticonvulsant activity in rodent models (e.g., seizure suppression via GABA modulation) and antimicrobial properties (e.g., inhibition of bacterial efflux pumps) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve coupling step yields?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide bond formation.
  • Catalysis : Use Pd-based catalysts for Suzuki-Miyaura couplings in aryl-aryl bond formation .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acid chloride coupling .

Q. What strategies mitigate low solubility in biological assays?

  • Co-solvents : Use DMSO (≤10% v/v) to dissolve the compound without denaturing proteins.
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyls) or PEGylated linkers to enhance aqueous solubility, as demonstrated in related trifluoromethylbenzamide derivatives .

Q. How can computational tools elucidate target interactions?

  • UCSF Chimera : Visualize 3D molecular interactions, such as hydrogen bonding between the morpholine oxygen and kinase active sites .
  • Molecular Dynamics (MD) : Simulate binding stability over time; for example, the trifluoromethyl group’s hydrophobic interactions with receptor pockets .

Q. How do researchers reconcile contradictions in biological assay results?

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50).
  • Batch Analysis : Check for impurities via HPLC; even 95% purity can introduce artifacts in enzyme inhibition assays .

Q. What in vivo models are appropriate for pharmacokinetic studies?

  • Rodent Models : Assess oral bioavailability and blood-brain barrier penetration due to the compound’s lipophilic trifluoromethyl group.
  • Metabolite Profiling : Use LC-MS to identify phase I/II metabolites, noting potential morpholine ring oxidation .

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